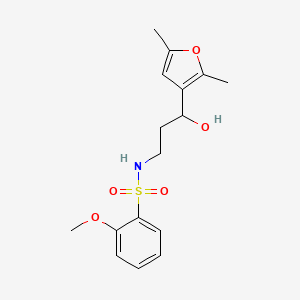![molecular formula C30H22N4O5S2 B2505165 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide CAS No. 391228-58-3](/img/structure/B2505165.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of benzothiazole and benzamide moieties. Benzothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and gastroprokinetic activities . Benzamides, on the other hand, have been studied for their potential as gastrokinetic agents and for their structure-activity relationships in various biological assays .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, including acyl chlorination, coupling reactions, and cyclization processes. For instance, a series of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized through a sequence of reactions starting with acyl chlorination followed by coupling with aminobenzoic acid and cyclization in the presence of acetic anhydride . This suggests that the synthesis of the compound would also involve a multi-step synthetic route, potentially including similar reactions to introduce the benzothiazole and benzamide functionalities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computation. For example, the molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction, which revealed its crystallization in a triclinic system . Density functional theory (DFT) calculations can also provide insights into the geometrical parameters, electronic properties, and molecular electrostatic potential (MEP) surface maps, which are crucial for understanding the chemical reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the substituents on the benzamide and benzothiazole rings. For instance, the presence of methoxy groups and the specific arrangement of substituents can affect the molecule's ability to form hydrogen bonds and engage in other chemical interactions, as seen in the structural investigation of related compounds . The MEP surface map obtained from DFT calculations can further aid in predicting the sites of chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of strong and weak hydrogen bonds, as well as the contributions of atom–atom contacts, can significantly influence these properties . Additionally, the antioxidant properties of these compounds can be assessed using assays like the DPPH free radical scavenging test, which provides insights into their potential as therapeutic agents .
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide is a chemical compound that belongs to the benzothiazole class, known for its wide range of biological activities. This document provides an overview of the scientific research applications of this compound, excluding information related to drug use, dosage, and side effects.
Chemistry and Properties
Benzothiazole derivatives, including this compound, exhibit a variety of biological activities due to their unique structural features. These compounds have been extensively studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The review by Boča, Jameson, and Linert (2011) summarizes the preparation procedures and properties of benzothiazole compounds and their complexes, highlighting their potential in scientific research (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Activities
Benzothiazoles, including our compound of interest, are known for their broad spectrum of pharmacological activities. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anticancer properties. Bhat and Belagali (2020) provide a comprehensive review of the importance of benzothiazole derivatives in medicinal chemistry, emphasizing the structural variations that contribute to their diverse biological activities (Bhat & Belagali, 2020).
Synthetic Applications
The synthesis of benzothiazole derivatives is of significant interest in the field of medicinal chemistry due to their therapeutic potential. Rai et al. (2017) discuss various synthetic strategies and the structure-activity relationship of 1,4-benzothiazines, a related class of compounds, highlighting their biological activities and potential as pharmacophores (Rai, Singh, Raj, & Saha, 2017).
作用機序
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .
Biochemical Pathways
Similar compounds have been shown to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, which results in apoptosis by accelerating the expression of caspases .
Result of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells .
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O5S2/c1-37-21-11-13-23-25(15-21)40-29(31-23)33-27(35)17-3-7-19(8-4-17)39-20-9-5-18(6-10-20)28(36)34-30-32-24-14-12-22(38-2)16-26(24)41-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNZNWPFSYKVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

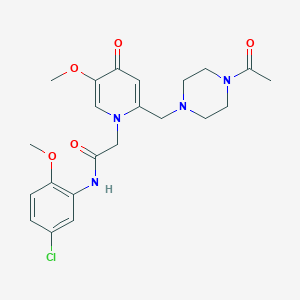
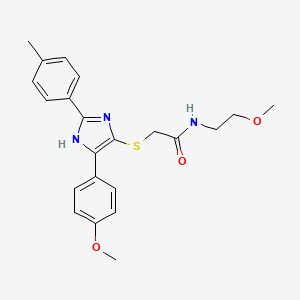
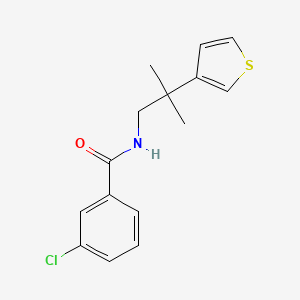
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)
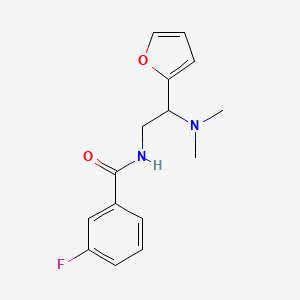
![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)
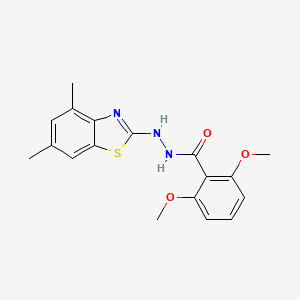
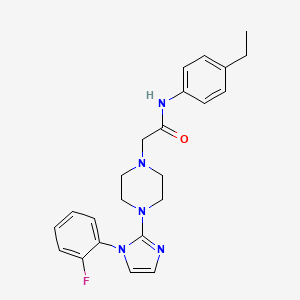
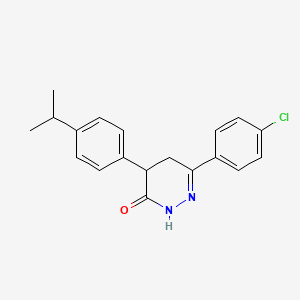
![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

